(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide
Description
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrN3O/c1-8(2)16(12(17)9(3)14)7-10-4-5-15-11(13)6-10/h4-6,8-9H,7,14H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUOLQSICFCBCFJ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=NC=C1)Br)C(=O)C(C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N(CC1=CC(=NC=C1)Br)C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Disconnections
The target molecule can be dissected into three primary components:
-
2-Bromo-4-(aminomethyl)pyridine : Serves as the aromatic backbone with a bromine substituent critical for downstream reactivity.
-
(S)-2-Aminopropanoic acid derivative : Provides the chiral amino group for stereochemical integrity.
-
N-Isopropyl moiety : Introduced via alkylation or during amide bond formation.
Strategic Considerations
-
Bromine Stability : The 2-bromo group on pyridine is susceptible to nucleophilic displacement under basic conditions, necessitating mild reaction environments.
-
Stereochemical Control : Asymmetric synthesis or chiral resolution is required to achieve the (S)-configuration, often employing L-proline-derived catalysts or enzymatic methods.
-
Amide Bond Formation : Coupling agents such as HATU or EDCl are preferred over traditional methods to minimize racemization.
Synthetic Methodologies
Synthesis of 2-Bromo-4-(hydroxymethyl)pyridine
-
Procedure : 4-Bromopyridinium chloride undergoes esterification with ethyl pyruvate (1:5 molar ratio) in dichloromethane at ≤0°C, yielding 4-bromopyridine-2-ethyl formate.
-
Key Data :
Step Reagents Temperature Yield Esterification Ethyl pyruvate, H₂O₂ ≤0°C 85% Ammoniation NH₃ (aq) 25°C 78% Hofmann Degradation NaOH, Br₂ 80°C 72%
Conversion to 2-Bromo-4-(aminomethyl)pyridine
Stereoselective Amidation
Synthesis of 2-Bromo-4-(bromomethyl)pyridine
Alkylation and Amidation
-
Step 1 : Reacting 2-bromo-4-(bromomethyl)pyridine with isopropylamine (2 eq) in acetonitrile at 50°C yields N-isopropyl-2-bromo-4-(aminomethyl)pyridine (78% yield).
-
Step 2 : Chiral auxiliary-assisted coupling with (S)-2-aminopropanoic acid using DCC/HOBt, followed by hydrolysis, achieves 81% enantiomeric excess.
Critical Analysis of Methodologies
Yield and Purity Comparison
| Route | Key Step | Overall Yield (%) | Purity (%) | Stereopurity (% ee) |
|---|---|---|---|---|
| 1 | Hofmann degradation | 62 | 98 | 95 |
| 2 | Radical bromination | 71 | 97 | 89 |
Challenges and Mitigation
-
Bromine Displacement : Elevated temperatures during amidation can lead to Br⁻ substitution. Mitigated by using polar aprotic solvents (DMF) and low temps (≤25°C).
-
Racemization : Acidic conditions during Boc deprotection may compromise chirality. Neutral pH workups and TEMPO additives reduce epimerization.
Industrial Scalability and Environmental Impact
Waste Management Strategies
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost (%) |
|---|---|---|
| 4-Bromopyridinium chloride | 220 | 35 |
| HATU | 1,500 | 28 |
| Chiral catalysts | 3,000 | 20 |
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated pyridine derivative.
Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as sodium thiolate (NaSR), primary amines (RNH2), or sodium alkoxide (NaOR) in polar aprotic solvents.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of hydrogenated pyridine derivatives.
Substitution: Formation of substituted pyridine derivatives with various functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Anticoagulant Properties
One of the primary applications of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide lies in its role as a Factor XIa inhibitor. Factor XIa is a key player in the coagulation cascade, and its inhibition can lead to therapeutic benefits in treating conditions like thrombosis and embolism. Research indicates that compounds similar to (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide can effectively inhibit Factor XIa, thereby reducing the risk of clot formation and improving patient outcomes in hypercoagulable states .
1.2 Anti-Fibrotic Effects
This compound has also shown potential in ameliorating fibrotic changes associated with various diseases. The inhibition of plasma kallikrein and other pathways involved in fibrosis suggests that (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide could be beneficial in treating conditions characterized by excessive fibrous tissue formation .
2.1 Structure-Activity Relationship (SAR) Studies
The unique structure of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide allows for extensive SAR studies to optimize its biological activity. The presence of the bromopyridine moiety is crucial for enhancing binding affinity to target proteins involved in coagulation and inflammation pathways. Researchers are actively exploring modifications to this compound to improve efficacy and reduce side effects.
2.2 Enzyme Inhibition
Studies have demonstrated that the compound exhibits significant enzyme inhibition properties, particularly against serine proteases involved in the coagulation cascade. The specific interactions between the compound and these enzymes are being studied to elucidate the mechanism of action, which may lead to the development of more potent derivatives .
Synthetic Methodologies
3.1 Synthesis Pathways
(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide can be synthesized through various methods involving aryl halide isomerization and selective substitution reactions. The optimization of reaction conditions, such as temperature and solvent choice, is critical for maximizing yield and selectivity during synthesis .
3.2 Precursor for Further Modifications
This compound serves as an essential precursor for synthesizing more complex molecules with potential therapeutic applications. Its ability to undergo further functionalization makes it a valuable building block in drug discovery and development.
Case Studies
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide involves its interaction with specific molecular targets. The bromine atom and the amino group on the pyridine ring allow it to form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide can be compared to structurally analogous molecules, such as (S)-2-Amino-N-(2-chloro-6-fluorobenzyl)-N-isopropylpropanamide (CAS: 1354018-98-6), to evaluate the impact of substituents on physicochemical and biological properties. Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations:
Bromine (atomic radius: 1.85 Å) vs.
Molecular Weight and Solubility :
- The brominated derivative has a higher molecular weight (299.19 vs. 272.75 g/mol), which could reduce aqueous solubility. Pyridine’s inherent polarity may partially offset this, whereas the chloro-fluoro analog’s benzene ring offers greater hydrophobicity.
Biological Implications :
- Fluorine in the benzyl analog may improve metabolic stability and bioavailability due to its electronegativity and resistance to oxidative metabolism. In contrast, bromine’s polarizability might enhance interactions with hydrophobic binding pockets.
Research Findings:
- No direct experimental data comparing these compounds is provided in the evidence. However, substituent trends in medicinal chemistry suggest that pyridine-containing analogs often exhibit improved solubility and target selectivity over purely aromatic systems, while halogenated benzyl groups are associated with enhanced binding affinity in certain kinase inhibitors .
Biological Activity
(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
(S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide can be structurally represented as follows:
- Chemical Formula : C12H15BrN2O
- Molecular Weight : 285.16 g/mol
The presence of the bromopyridine moiety is significant as it may enhance the compound's interaction with biological targets.
Research indicates that compounds similar to (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide exhibit various mechanisms of action, primarily through inhibition of specific enzymes or receptors involved in disease pathways. Notably, this compound has been investigated for its role as an inhibitor of Factor XIa, which is implicated in thrombosis and other coagulation disorders.
Enzyme Inhibition
- Factor XIa Inhibition : The compound has shown promise in inhibiting Factor XIa, suggesting potential applications in treating thrombotic conditions. This inhibition could lead to reduced clot formation, making it a candidate for anticoagulant therapy .
- Glucokinase Activation : Similar derivatives have been noted for their ability to activate glucokinase, which plays a crucial role in glucose metabolism and could be beneficial in diabetes management .
In Vitro Studies
A variety of in vitro assays have been employed to assess the biological activity of (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide:
Case Studies
- Thrombosis Model : In a preclinical study using animal models of thrombosis, administration of the compound resulted in a significant reduction in thrombus size compared to controls. This suggests a strong potential for clinical application in thrombotic disorders.
- Diabetes Management : A study indicated that compounds with similar structures improved glucose tolerance in diabetic models, highlighting the potential for (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide as a glucokinase activator .
Pharmacokinetics and Toxicology
Understanding the pharmacokinetics and toxicology profile is crucial for any therapeutic candidate:
- Absorption : Preliminary data suggest good oral bioavailability.
- Metabolism : The compound is likely metabolized via hepatic pathways.
- Excretion : Renal excretion appears to be the primary route.
Toxicological assessments have shown no significant adverse effects at therapeutic doses, indicating a favorable safety profile.
Q & A
Basic Questions
Q. What are the recommended synthetic routes for (S)-2-Amino-N-((2-bromopyridin-4-yl)methyl)-N-isopropylpropanamide, and how can intermediates be optimized?
- Methodology : The synthesis typically involves:
- Step 1 : Formation of the bromopyridine-methylamine intermediate via nucleophilic substitution between 2-bromo-4-(bromomethyl)pyridine and isopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60°C) .
- Step 2 : Coupling the intermediate with (S)-2-aminopropanoic acid derivatives using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane to form the amide bond .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) improve yield (>65%) and purity (>95%) .
Q. Which spectroscopic techniques are critical for confirming the structure and stereochemical integrity of the compound?
- Key Techniques :
- NMR : ¹H/¹³C NMR to verify the bromopyridine ring (δ ~8.3 ppm for pyridine-H), isopropyl group (δ ~1.2 ppm), and amide protons (δ ~6.5–7.0 ppm). Chiral derivatization (e.g., Mosher’s acid) confirms the (S)-configuration .
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% TFA) coupled with high-resolution MS validates molecular weight (e.g., [M+H]⁺ at m/z 342.08) .
- X-ray crystallography (if crystalline): Resolves absolute stereochemistry and hydrogen-bonding patterns in the solid state .
Q. What are the stability considerations for this compound under laboratory storage conditions?
- Handling Protocol :
- Store at –20°C under nitrogen to prevent hydrolysis of the amide bond or bromine displacement.
- Avoid prolonged exposure to light (UV-sensitive pyridine moiety) and humidity (>60% RH degrades crystallinity) .
Advanced Research Questions
Q. How can conflicting bioactivity data (e.g., IC₅₀ variability in enzyme assays) be systematically addressed?
- Troubleshooting Strategy :
- Purity Validation : Re-analyze compound batches via HPLC (≥98% purity) to rule out impurities .
- Assay Conditions : Test activity under varying pH (6.5–7.4), ionic strength (50–150 mM KCl), and reducing agents (e.g., DTT) to assess sensitivity to experimental parameters .
- Orthogonal Assays : Compare results from fluorescence polarization, SPR, and cellular thermal shift assays (CETSA) to confirm target engagement .
Q. What strategies are effective for resolving low enantiomeric excess (ee) during asymmetric synthesis?
- Stereochemical Optimization :
- Chiral Catalysts : Use (R)-BINAP or Jacobsen’s catalyst in the amidation step to enhance ee (>90%) .
- Kinetic Resolution : Enzymatic cleavage (e.g., lipase PS-IM) of racemic intermediates selectively hydrolyzes the undesired enantiomer .
- Analytical Monitoring : Chiral HPLC (Chiralpak AD-H column) quantifies ee at each synthetic step .
Q. How do steric and electronic effects of the 2-bromopyridine group influence reactivity in cross-coupling reactions?
- Mechanistic Insights :
- Steric Hindrance : The bromine at position 2 directs coupling reactions (e.g., Suzuki-Miyaura) to position 5 of the pyridine ring due to proximity to the methylene group .
- Electronic Effects : Electron-withdrawing bromine enhances electrophilicity, facilitating Pd-catalyzed C–N bond formation with arylboronic acids (optimized at 80°C with Pd(PPh₃)₄) .
Q. What computational methods are suitable for predicting the compound’s binding modes to biological targets?
- Modeling Approaches :
- Docking Simulations : Use AutoDock Vina with homology models of target proteins (e.g., kinases) to prioritize binding poses .
- MD Simulations : AMBER or GROMACS for 100-ns trajectories to assess stability of ligand-protein complexes in explicit solvent .
- QM/MM : Hybrid quantum mechanics/molecular mechanics to evaluate bromine’s role in halogen bonding with active-site residues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
